![molecular formula C18H14FNO3 B2545225 Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate CAS No. 1358328-72-9](/img/structure/B2545225.png)
Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, which includes compounds like “Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate”, has been a topic of research. Various methods have been developed, including green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary. Quinolin-2,4-dione, for example, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been studied extensively. For instance, a highly efficient, cost-effective, and environmentally benign protocol for the synthesis of 2,4,6-trisubstituted quinoline derivative by using NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been disclosed .Scientific Research Applications
Biochemistry and Medicine Applications
Fluorophores for Biological Systems : Quinoline derivatives, including Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate, are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, notably for DNA fluorophores based on fused aromatic systems. The search for new, more sensitive, and selective compounds remains a critical area of research (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Properties : Pyrrolo[1,2-a]quinoline derivatives have been evaluated for their anti-tubercular activities against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. These studies highlight the potential of quinoline derivatives as promising anti-TB agents, contributing to the development of new therapeutic options for tuberculosis (Venugopala et al., 2020).
Organic Chemistry and Synthesis
Synthetic Methodologies : Research on the synthesis of quinoline derivatives, including the use of rhodium-catalyzed oxidative annulation, highlights the versatility of quinoline-based compounds in organic synthesis. These methodologies allow for the introduction of diverse functional groups, making quinoline derivatives valuable intermediates in the synthesis of complex organic molecules (Wang et al., 2018).
Catalytic Carboamination : The development of catalytic systems for the carboamination of acetylenes and aldimines, leading to α,β-unsaturated imines and triaryl-substituted quinolines, demonstrates the application of quinoline derivatives in facilitating novel synthetic routes. This showcases the role of quinoline compounds in advancing synthetic organic chemistry and their potential for creating new materials and pharmaceuticals (Basuli et al., 2005).
Diversity-Oriented Synthesis of Polyheterocycles : The synthesis of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization, exemplifies the innovative approaches to creating compounds with unique optical properties. This research underlines the importance of quinoline derivatives in the design and development of new materials for biomedical applications (Park et al., 2015).
Future Directions
Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in this field, and future research may continue to explore new synthetic approaches and applications of this class of compounds.
Mechanism of Action
Target of Action
Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific chemical structure. They can interact with their targets through various types of chemical bonds and interactions, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For example, some quinoline derivatives are known to inhibit enzymes, modulate receptors, or interfere with DNA or RNA functions . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate would depend on its specific targets and mode of action. Some quinoline derivatives have antimicrobial, antifungal, antiviral, or anticancer activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect how the compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBNXZMUWMHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.